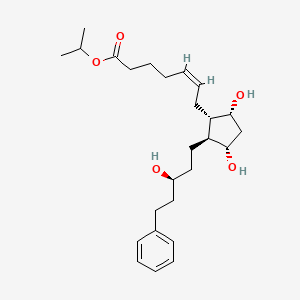
Latanoprost Enantiomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Latanoprost is a prostaglandin F2α analogue used primarily to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The enantiomer of latanoprost refers to one of the two mirror-image forms of the molecule, which can have different biological activities and properties.
Métodos De Preparación
The enantioselective total synthesis of latanoprost involves several steps, each requiring specific reaction conditions . The process begins with an enantioselective Krische allylation, followed by olefin metathesis, silyl protection, and hydrogenolysis. An organocatalyst-mediated Michael reaction is then performed with excellent diastereoselectivity. Subsequent steps include a substrate-controlled Mukaiyama intramolecular aldol reaction, elimination of nitrous acid, and a Michael reaction of vinyl cuprate. The final steps involve cis-selective olefin metathesis, diastereoselective reduction, and deprotection to yield nearly optically pure latanoprost .
Industrial production methods often involve high-performance liquid chromatography (HPLC) for the purification of latanoprost to ensure the separation of its enantiomers and other isomers .
Análisis De Reacciones Químicas
Latanoprost enantiomer undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions are employed to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common reagents and conditions used in these reactions include organocatalysts, hydrogen gas for hydrogenolysis, and various acids and bases for catalysis . The major products formed from these reactions depend on the specific functional groups being targeted and the conditions used.
Aplicaciones Científicas De Investigación
Ocular Hypertension and Glaucoma Management
Latanoprost is widely recognized for its efficacy in lowering IOP. Clinical studies have demonstrated that latanoprost effectively reduces IOP over a 24-hour period, with a mean reduction of approximately 27% from baseline values. In comparative studies, it has been shown to be more effective than other agents like brimonidine, particularly in patients previously treated with timolol .
Drug Delivery Systems
Recent research has focused on optimizing drug delivery systems for latanoprost formulations. Various carriers such as micelles, nanoemulsions, and polymer-based systems have been investigated to enhance ocular bioavailability and minimize systemic absorption. For instance, a study highlighted the role of triglyceride molecules in improving compatibility with the tear film lipid layer (TFLL), suggesting that modifications in formulation can lead to better therapeutic outcomes .
Table 1: Comparative Efficacy of Latanoprost and Other Prostaglandin Analogues
| Agent | Mean IOP Reduction (mmHg) | Efficacy (%) |
|---|---|---|
| Latanoprost | 8.4 | 74% |
| Bimatoprost | 7.6 | 82% |
| Travoprost | 7.0 | 70% |
| Brimonidine | 6.5 | 68% |
Data sourced from various clinical trials assessing the IOP-lowering effects of these agents over a six-month period .
Case Study 1: Efficacy in Treatment-Resistant Glaucoma
A clinical trial involving patients with treatment-resistant glaucoma demonstrated that switching to latanoprost resulted in significant IOP reduction after three months (mean reduction of 8 mmHg). Notably, patient satisfaction improved due to reduced dosing frequency compared to previous therapies .
Case Study 2: Formulation Optimization
In a study evaluating different latanoprost formulations, it was found that a polymer-based delivery system provided enhanced ocular retention and reduced side effects compared to traditional drops containing preservatives. This suggests that formulation adjustments can lead to improved patient compliance and therapeutic outcomes .
Safety Profile
Latanoprost is generally well-tolerated; however, potential side effects include conjunctival hyperemia, eyelash growth, and changes in iris pigmentation. Long-term studies have indicated no significant carcinogenic or mutagenic effects associated with latanoprost administration at therapeutic doses .
Mecanismo De Acción
Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the eye. The active form binds to prostaglandin F receptors in the ciliary muscle, increasing the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure . This mechanism involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix.
Comparación Con Compuestos Similares
Latanoprost can be compared with other prostaglandin analogues such as:
Latanoprostene bunod: This compound also reduces intraocular pressure but has an additional nitric oxide-donating moiety that enhances its efficacy.
Travoprost: Another prostaglandin analogue used for glaucoma treatment, known for its high efficacy and safety profile.
Bimatoprost: Similar to latanoprost, bimatoprost is used to lower intraocular pressure but has a slightly different chemical structure and mechanism of action.
Latanoprost is unique due to its high efficacy, once-daily dosing, and minimal systemic side effects .
Propiedades
Fórmula molecular |
C26H40O5 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
propan-2-yl (Z)-7-[(1S,2S,3S,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m1/s1 |
Clave InChI |
GGXICVAJURFBLW-STBNKASYSA-N |
SMILES isomérico |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@@H](C[C@@H]([C@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
SMILES canónico |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















